cis-1,2-Cyclohexanediol diacetate

Description

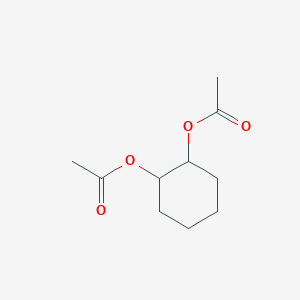

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-acetyloxycyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPWRQTPXJRSP-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Intermediate in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of cis-1,2-Cyclohexanediol Diacetate

This compound is an organic compound featuring a cyclohexane ring functionalized with two acetate groups in a cis configuration.[1] With the chemical formula C₁₀H₁₆O₄, this molecule serves as a valuable intermediate and building block in diverse fields of chemical synthesis.[2][3] Its unique stereochemistry and the reactivity of its ester functional groups make it a subject of interest for researchers in pharmaceuticals, fragrance development, and polymer science.[1][2]

This guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, characterization, reactivity, and practical handling. The information presented herein is intended for professionals in research and development who require a technical and practical understanding of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experiments and processes. This compound is typically a colorless liquid or low-melting solid, soluble in common organic solvents but sparingly soluble in water.[1][2] A summary of its key properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3] |

| Molecular Weight | 200.23 g/mol | [2][3] |

| CAS Number | 1759-71-3 | [1][3] |

| Appearance | Colorless liquid / Beige solid | [1][4] |

| Boiling Point | ~249.7 °C at 760 mmHg | [1] |

| Melting Point | 97-99 °C (Note: Varies with purity and isomer) | [2] |

| Vapor Pressure | 0.0226 mmHg at 25°C | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1][3][5] |

| XLogP3-AA (LogP) | 1.3 - 1.56 | [1][3] |

| Solubility | Soluble in methanol, chloroform; sparingly soluble in water. |[1][2] |

Molecular Structure and Stereochemistry

The defining feature of this molecule is the cis relationship between the two acetate groups on the cyclohexane ring. This stereochemistry dictates the molecule's three-dimensional shape and, consequently, its reactivity and interaction with other chiral molecules.

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and common method for preparing this compound is through the esterification of its corresponding diol, cis-1,2-Cyclohexanediol.[2] This is typically achieved via acetylation using an acetylating agent in the presence of a catalyst or base.

Representative Synthesis Protocol: Acetylation of cis-1,2-Cyclohexanediol

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind the choice of reagents is critical: acetic anhydride serves as the source of the acetyl groups, while pyridine acts as a nucleophilic catalyst and an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion.

Materials and Equipment:

-

cis-1,2-Cyclohexanediol

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Diethyl ether (or Ethyl Acetate)

-

5% Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (Silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve cis-1,2-Cyclohexanediol (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of diol) under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath to 0 °C.

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (2.2-2.5 eq) to the cooled solution. The slight excess ensures complete di-acetylation.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting diol is fully consumed.

-

Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing ice and 5% HCl solution. This step neutralizes the pyridine. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with 5% HCl solution (to remove residual pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Caption: Simplified pathway for base-catalyzed hydrolysis (saponification).

Oxidation

While the diacetate itself is relatively stable to oxidation, its precursor, cis-1,2-cyclohexanediol, can be readily cleaved by oxidizing agents like periodic acid (HIO₄) or lead tetraacetate to form adipic aldehyde. [6]This reactivity highlights the importance of the diacetate as a protected form of the diol when other parts of a molecule need to be oxidized selectively.

Applications in Research and Industry

This compound's utility stems from its role as a stable, protected diol and as a precursor for more complex molecules.

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). [1][2]The cyclohexane scaffold is a common motif in drug design, and the diacetate allows for controlled manipulation and introduction of other functional groups.

-

Fragrance and Cosmetics: In the fragrance industry, esters of cyclic alcohols are often used to create specific scents. It is also used in the formulation of cosmetics like creams and lotions to improve texture and stability. [1]* Polymer Chemistry: As a di-functionalized molecule, it can be a monomer or a precursor to monomers for the production of specialty polyesters and other polymers. [1]* Stereochemical Studies: The compound is used in chemical research to study reaction mechanisms and stereochemistry, particularly how the cis-stereoisomer influences reaction outcomes. [2]

Safety and Handling

Proper handling is essential when working with any chemical. This compound is considered relatively stable under normal conditions but may cause irritation to the skin and eyes. [1]Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple diester; it is a versatile chemical tool with well-defined properties and a range of applications. Its synthesis from the corresponding diol is straightforward, and its identity is readily confirmed by standard spectroscopic techniques. Understanding its reactivity, particularly the hydrolysis of its ester groups, allows chemists to strategically use it as a protected diol or as a building block for more complex targets in pharmaceutical, material, and cosmetic sciences. Adherence to proper safety protocols ensures its effective and safe utilization in the laboratory and beyond.

References

-

PubChem. This compound | C10H16O4 | CID 5325689. [Link]

-

PubChem. 1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058. [Link]

-

Cheméo. Chemical Properties of 1,2-Cyclohexanol diacetate, cis- (CAS 2396-76-1). [Link]

-

Biological Magnetic Resonance Bank. bmse000837 Cis-1,2-cyclohexanediol. [Link]

-

Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]

-

Experimental Procedures. Cyclohexene to cis-1,2-cyclohexanediol. [Link]

-

NIST WebBook. 1,2-Cyclohexanol diacetate, cis-. [Link]

-

Chemistry Stack Exchange. Effect of periodic acid on cyclohexane derivatives. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 1759-71-3 [smolecule.com]

- 3. This compound | C10H16O4 | CID 5325689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to cis-1,2-Cyclohexanediol Diacetate: Synthesis, Characterization, and Applications

This document provides an in-depth technical overview of cis-1,2-cyclohexanediol diacetate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this guide elucidates the compound's identity, synthesis protocols, spectroscopic signature, and practical applications, grounding all information in established scientific literature.

Part 1: Chemical Identity and Physicochemical Properties

This compound, also known as cis-1,2-diacetoxycyclohexane, is a diester derivative of cis-1,2-cyclohexanediol. It is a meso compound, possessing a plane of symmetry that renders it achiral despite having two stereocenters. This symmetrical feature is a key determinant of its spectroscopic properties and reactivity.

A notable point of ambiguity exists within public chemical databases regarding its definitive IUPAC name and CAS Registry Number. The IUPAC name [(1R,2S)-2-acetyloxycyclohexyl] acetate correctly describes the meso (cis) structure. However, some databases incorrectly associate the cis isomer with CAS numbers for trans isomers or provide IUPAC names with (1R,2R) stereochemistry, which corresponds to a trans enantiomer. For the purpose of this guide, we will use the most commonly cited CAS number for the cis isomer in commercial and technical contexts, while acknowledging this discrepancy.

| Identifier | Value | Source |

| Primary Name | cis-1,2-Diacetoxycyclohexane | N/A |

| IUPAC Name | [(1R,2S)-2-acetyloxycyclohexyl] acetate | PubChem CID 11117058 |

| CAS Number | 1759-71-3 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [2] |

| Appearance | Colorless liquid or white powder | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a straightforward, two-step process commencing from cyclohexene. The causality behind this workflow is rooted in achieving specific stereochemical control in the first step, followed by a standard functional group transformation in the second.

Step 1: Stereoselective Dihydroxylation of Cyclohexene

The foundational step is the syn-dihydroxylation of cyclohexene to produce the precursor, cis-1,2-cyclohexanediol. The choice of an osmium tetroxide (OsO₄) catalyst system is critical for achieving the desired cis-stereochemistry. The osmate ester intermediate formed by the concerted addition of OsO₄ across the double bond ensures that both hydroxyl groups are delivered to the same face of the ring. A co-oxidant, such as N-methylmorpholine-N-oxide (NMO), is used to regenerate the OsO₄, allowing it to be used in catalytic amounts.

Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol [3][4]

-

Setup: In a 250-mL round-bottomed flask equipped with a magnetic stirrer, charge N-methylmorpholine-N-oxide monohydrate (14.8 g, 0.11 mol), water (40 mL), and acetone (20 mL).

-

Reaction Initiation: To the stirred solution, add cyclohexene (8.2 g, 0.10 mol) followed by a catalytic amount of osmium tetroxide (approx. 70 mg, 0.27 mmol). The reaction is exothermic and should be maintained at room temperature, using a water bath if necessary.

-

Reaction: Stir the two-phase solution vigorously under a nitrogen atmosphere overnight. The mixture will become homogeneous and turn light brown.

-

Workup: Add a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL) to quench the reaction and aid in the removal of osmium byproducts.

-

Purification: Filter the mixture. Neutralize the filtrate to pH 7 with 1 N H₂SO₄ and remove the acetone via rotary evaporation. Adjust the aqueous solution to pH 2, saturate with NaCl, and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield the crystalline product.

-

Recrystallization: Recrystallize the solid from diethyl ether to afford pure cis-1,2-cyclohexanediol (typical yield: 90-95%).

Step 2: Acetylation of cis-1,2-Cyclohexanediol

The second step is the esterification of the diol. Acetic anhydride is used as the acetyl source, and a base catalyst, typically pyridine, is employed. The mechanism involves the activation of acetic anhydride by pyridine. The lone pair on the pyridine nitrogen attacks one of the carbonyl carbons of the anhydride, making it a more potent electrophile. The hydroxyl groups of the diol then act as nucleophiles, attacking the activated acetylating agent to form the diester.

Experimental Protocol: Synthesis of this compound (Note: This is a generalized, authoritative protocol based on standard organic chemistry practice, as specific literature protocols for this exact transformation are not readily available.)

-

Setup: In a flask under a nitrogen atmosphere, dissolve cis-1,2-cyclohexanediol (1.0 eq) in anhydrous pyridine (approx. 5-10 volumes).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (2.2-2.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting diol is consumed.

-

Workup: Quench the reaction by slowly adding cold water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Part 3: Spectroscopic Characterization

The identity and purity of this compound are confirmed through spectroscopic analysis. The meso nature of the molecule results in a simplified NMR spectrum due to chemical equivalence.

| Technique | Expected Characteristics |

| ¹H NMR | Due to the plane of symmetry, the two methine protons (CH-OAc) are chemically equivalent, as are the two acetyl methyl groups. Expect a single resonance for the six protons of the two methyl groups (δ ≈ 2.0 ppm) and a single multiplet for the two methine protons (δ ≈ 4.8-5.0 ppm). The eight methylene protons on the cyclohexane ring will appear as complex multiplets. |

| ¹³C NMR | Symmetry leads to fewer signals than the total number of carbons. Expect one signal for the two equivalent methyl carbons (C=O-C H₃), one for the two equivalent carbonyl carbons (C =O), one for the two equivalent methine carbons (C H-OAc), and two signals for the four pairs of equivalent methylene carbons in the cyclohexane ring. |

| IR Spectroscopy | A strong, characteristic C=O stretching band for the ester functional group will be prominent around 1735-1745 cm⁻¹. A C-O stretching band will appear in the 1230-1250 cm⁻¹ region. The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) confirms the complete diol conversion. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 200 would be expected. Common fragmentation patterns include the loss of an acetoxy group (-59) or acetic acid (-60), leading to significant peaks at m/z = 141 and 140. A base peak at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺, is also characteristic. |

Part 4: Applications in Drug Development & Advanced Synthesis

While broadly used as an intermediate and solvent in the production of pharmaceuticals and polymers, a key application in advanced synthesis is its role as a masked diol.[1][5] The acetate groups serve as robust protecting groups for the cis-diol functionality. This is crucial in multi-step syntheses where the free hydroxyl groups would interfere with subsequent reactions (e.g., Grignard reactions, oxidations, or reactions with other nucleophiles/electrophiles).

The diacetate can be carried through several synthetic steps and then deprotected under basic conditions (e.g., hydrolysis with NaOH or K₂CO₃ in methanol) to regenerate the cis-diol at a later, strategic point in the synthetic pathway.

Application Example: Precursor to Factor Xa Inhibitors

Derivatives of the structurally related cis-1,2-diaminocyclohexane have been extensively explored as scaffolds for potent Factor Xa inhibitors, which are a class of anticoagulant medications.[6] The synthesis of these complex diamine ligands often requires a stereochemically defined precursor. cis-1,2-Cyclohexanediol, readily available from the deprotection of its diacetate, serves as a key starting point for conversion to the corresponding diamine through multi-step sequences, such as conversion to a diazide followed by reduction. The fixed cis relationship of the functional groups, installed reliably at the beginning of the synthesis, is critical for the final compound's three-dimensional structure and its ability to bind effectively to the enzyme's active site.

Caption: Role as a protected diol in synthetic pathways.

Part 5: Safety and Handling

This compound is considered a stable chemical with low toxicity under normal conditions.[1] However, as with all laboratory chemicals, appropriate safety precautions are essential.

-

Hazards: May cause skin and eye irritation. Inhalation or ingestion may cause irritation to the respiratory and digestive tracts.[1] The toxicological properties have not been fully investigated.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Part 6: References

-

Experimental Procedures. (2020, April 16). Cyclohexene to cis-1,2-cyclohexanediol. Retrieved January 14, 2026, from a publicly available educational resource.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325689, this compound. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1,2-Cyclohexanediol diacetate, trans-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). Synthesis of cis-1,2-Cyclohexanediol. Retrieved January 14, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98%. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved January 14, 2026, from [Link]

-

Kanai, M., et al. (2014). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. Nature Chemistry, 6(9), 811–819.

-

ResearchGate. (2023, January). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. Retrieved January 14, 2026, from [Link]

-

Yoshikawa, K., et al. (2009). Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part II: exploration of 6-6 fused rings as alternative S1 moieties. Bioorganic & Medicinal Chemistry, 17(24), 8221-8233.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H16O4 | CID 5325689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part II: exploration of 6-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to cis-1,2-Cyclohexanediol Diacetate: Structure, Stereochemistry, and Synthesis

Abstract

This technical guide provides an in-depth examination of cis-1,2-Cyclohexanediol diacetate, a significant molecule in synthetic chemistry. We will explore its nuanced three-dimensional structure, focusing on the critical role of its cis stereochemistry in defining its conformational behavior. This document details robust, field-proven synthetic protocols, beginning with the stereoselective synthesis of its precursor, cis-1,2-cyclohexanediol, and culminating in its diacetylation. Furthermore, a comprehensive overview of its spectroscopic signature is presented, providing researchers with the necessary data for unambiguous characterization. This guide is intended for chemical researchers, process development scientists, and professionals in drug discovery, offering both foundational knowledge and practical, actionable methodologies.

Introduction: Chemical Identity and Significance

This compound (CAS No. 1759-71-3) is the diester derivative of cis-1,2-cyclohexanediol.[1] Its structure is defined by a cyclohexane ring functionalized with two acetate groups on adjacent carbons (vicinal), oriented on the same face of the ring.[2] This specific stereochemical arrangement is the cornerstone of its chemical and physical properties. While sometimes utilized as a specialty solvent or plasticizer, its primary role in the scientific field is as a chiral building block or a model compound for studying stereochemical outcomes and reaction mechanisms. Its precursor, the cis-diol, is a direct product of stereospecific syn-dihydroxylation of cyclohexene, a classic transformation in organic chemistry.[3] Understanding the synthesis and stereochemistry of the diacetate, therefore, provides fundamental insights applicable to a wide range of more complex molecular targets.

| Property | Value | Source |

| IUPAC Name | [(1R,2S)-2-acetyloxycyclohexyl] acetate | [2] |

| Molecular Formula | C₁₀H₁₆O₄ | [2][4] |

| Molecular Weight | 200.23 g/mol | [2][4] |

| CAS Number | 1759-71-3 | [1] |

| Appearance | Colorless Liquid | [1] |

Molecular Structure and Stereochemistry: A Conformational Deep Dive

The defining feature of this compound is the spatial relationship between the two acetate substituents. This relationship dictates the molecule's preferred three-dimensional shape and, consequently, its reactivity.

Stereochemical Configuration

The term "cis" signifies that the C1-O and C2-O bonds point in the same direction relative to the plane of the cyclohexane ring. Due to a plane of symmetry that bisects the C1-C2 and C4-C5 bonds, the molecule is achiral, classified as a meso compound. This is a crucial distinction from its trans isomer, which exists as a pair of enantiomers.

Conformational Analysis

Like all substituted cyclohexanes, this compound exists predominantly in a chair conformation to minimize angular and torsional strain.[5] The cis-1,2 substitution pattern necessitates that in any given chair conformation, one acetate group must occupy an axial position while the other occupies an equatorial position (axial-equatorial or a,e).[6]

The molecule undergoes a rapid "ring flip" at room temperature, converting to an alternative chair conformation. In this process, the axial acetate group becomes equatorial, and the equatorial group becomes axial (e,a). Because the substituents are identical, these two chair conformers are enantiomeric and therefore possess identical energy. The equilibrium between them is perfectly balanced (K_eq = 1).[7]

Figure 2: Synthetic workflow for this compound.

Experimental Protocol: Step 1 - Catalytic Dihydroxylation of Cyclohexene

The conversion of cyclohexene to cis-1,2-cyclohexanediol is most reliably achieved using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant. [8][9]This method is preferred over using stoichiometric OsO₄ due to the high cost and extreme toxicity of osmium tetroxide. [9][10]N-methylmorpholine N-oxide (NMO) is a common and effective co-oxidant that regenerates the Os(VIII) catalyst after each cycle. [3][11] Protocol: Synthesis of cis-1,2-Cyclohexanediol [8][9]1. Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, combine N-methylmorpholine N-oxide (NMO) monohydrate (14.8 g, 0.11 mol), 40 mL of water, and 20 mL of acetone. Stir until the solid dissolves. 2. Addition of Reagents: To this solution, add cyclohexene (8.2 g, 0.10 mol). Subsequently, add a solution of osmium tetroxide (e.g., 70 mg, 0.27 mmol, often as a 2.5 wt% solution in t-butanol for safer handling).

- Expert Insight: The reaction is a [3+2] cycloaddition, where two Os=O bonds add across the alkene π-bond in a concerted fashion. This mechanism inherently delivers both oxygen atoms to the same face of the alkene, guaranteeing syn-addition and the desired cis stereochemistry. [3][10]3. Reaction: Stir the two-phase solution vigorously at room temperature. The reaction is mildly exothermic and may require occasional cooling with a water bath to maintain 20-25°C. Stir overnight. The mixture will become homogeneous and turn light brown.

- Work-up: Quench the reaction by adding sodium hydrosulfite (Na₂S₂O₄, ~1 g). Add a slurry of magnesium silicate (e.g., Magnesol, 12 g) in water (80 mL) and stir for 1 hour to adsorb the osmium species.

- Isolation: Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. Separate the layers of the filtrate. Extract the aqueous phase multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crystalline cis-1,2-cyclohexanediol. [9]The product can be recrystallized from diethyl ether. [9]

Experimental Protocol: Step 2 - Diacetylation

The final step is a standard esterification of the diol. Acetic anhydride is used as the acetyl source, and a base like pyridine serves as both a catalyst and a scavenger for the acetic acid byproduct.

Protocol: Synthesis of this compound

-

Setup: In a 100 mL flask under an inert atmosphere (e.g., nitrogen), dissolve cis-1,2-cyclohexanediol (5.8 g, 0.05 mol) in pyridine (20 mL). Cool the solution in an ice bath.

-

Acylation: Add acetic anhydride (12.2 g, 0.12 mol) dropwise to the cold, stirred solution.

-

Expert Insight: Pyridine catalyzes the reaction by forming a highly reactive acetylpyridinium ion intermediate. It also neutralizes the acetic acid formed, driving the equilibrium towards the product.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice water (~100 mL) to hydrolyze the excess acetic anhydride.

-

Isolation: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diacetate.

-

Purification: The product can be purified by vacuum distillation or flash column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Unambiguous identification of the final product requires a combination of spectroscopic techniques. The symmetry of the meso compound simplifies its NMR spectra.

| Technique | Expected Observation |

| ¹H NMR | δ ~4.7-4.8 ppm: Multiplet, 2H (methine protons, H-C-OAc). The symmetry of the molecule makes these protons chemically equivalent. δ ~2.0 ppm: Sharp singlet, 6H (methyl protons of the two equivalent acetate groups). δ ~1.3-1.9 ppm: Complex multiplets, 8H (cyclohexane ring methylene protons). |

| ¹³C NMR | δ ~170 ppm: Carbonyl carbon (C=O) of the acetate groups. δ ~75 ppm: Methine carbon (C-OAc). δ ~28-30 ppm: Methylene carbons of the cyclohexane ring. δ ~21 ppm: Methyl carbon of the acetate groups. |

| IR Spectroscopy | ~1740 cm⁻¹: Strong, sharp absorbance (C=O stretch of the ester). This is the most prominent peak. ~1240 cm⁻¹: Strong absorbance (C-O stretch of the ester). ~2850-2950 cm⁻¹: C-H stretching of the alkane ring. |

| Mass Spec (EI) | m/z = 200: Molecular ion (M⁺), may be weak. m/z = 141: [M - OAc]⁺, loss of an acetoxy radical. m/z = 140: [M - HOAc]⁺, loss of acetic acid. m/z = 43: [CH₃CO]⁺, acetyl cation (often the base peak). |

Note: NMR chemical shifts (δ) are referenced to TMS and can vary slightly based on the solvent used. IR frequencies are in cm⁻¹. [12][13][14]

Conclusion

This compound is a molecule whose simple structure belies the fundamental stereochemical and conformational principles it embodies. Its synthesis is a classic example of stereocontrol, relying on a substrate-directed syn-dihydroxylation to establish the required cis relationship between the functional groups. The resulting molecule exists as a dynamic equilibrium of two identical axial-equatorial chair conformers. A thorough understanding of its synthesis, conformational behavior, and spectroscopic properties provides an essential foundation for chemists working in synthesis, catalysis, and materials science.

References

-

LookChem. (n.d.). Synthesis of cis-1,2-Cyclohexanediol. Chempedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]

-

Experimental Procedures. (2020). Cyclohexene to cis-1,2-cyclohexanediol. Retrieved from [Link]

-

Chegg. (2020). Which of the following could be used to synthesize cis-1,2-cyclohexanediol from cyclohexene?. Retrieved from [Link]

-

Brainly. (2024). What reagents will convert cyclohexene into cis-1,2-cyclohexanediol?. Retrieved from [Link]

-

Don-Amor, F. D., et al. (n.d.). Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. University of Southampton ePrints. Retrieved from [Link]

-

Lemieux, R. U., et al. (1961). THE CONFORMATIONS IN SOLUTION OF trans-CYCLOHEXENE DIHALIDES AND cis- AND trans-1,2-CYCLOHEXANEDIOLS AND DERIVATIVES. Canadian Journal of Chemistry. Retrieved from [Link]

-

Bacon, J. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. University of South Wales. Retrieved from [Link]

-

Quora. (2020). What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone?. Retrieved from [Link]

-

PubChem. (n.d.). cis-1,2-Cyclohexanediol. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Cyclohexanediol, diacetate, cis-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved from [Link]

-

NIST. (n.d.). cis-1,2-Cyclohexanediol. WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-1,2-Cyclohexanediol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Khan Academy. (n.d.). Syn dihydroxylation. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | C10H16O4 | CID 5325689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 8. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Khan Academy [khanacademy.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cis-1,2-Cyclohexanediol [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of cis-1,2-Cyclohexanediol Diacetate from Cyclohexene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting cyclohexene into cis-1,2-cyclohexanediol diacetate, a valuable intermediate in various chemical processes, including the synthesis of pharmaceuticals and fragrances.[1] The synthesis is presented as a robust two-step process: (1) the stereoselective syn-dihydroxylation of cyclohexene to yield cis-1,2-cyclohexanediol, and (2) the subsequent diacetylation of the vicinal diol. This document delves into the mechanistic underpinnings of the selected methodologies, offers a comparative analysis of alternative synthetic routes, and provides detailed, field-proven experimental protocols. The core objective is to equip researchers with the requisite knowledge to not only replicate this synthesis but also to understand the fundamental principles that govern its efficiency and stereochemical outcome.

Strategic Overview: A Two-Step Approach

The conversion of a simple alkene, cyclohexene, into the more functionalized this compound is most effectively achieved through a two-stage synthetic sequence. The primary chemical challenge lies in the initial step: the introduction of two hydroxyl groups onto the same face (syn-addition) of the cyclohexene ring to form the cis-diol intermediate. The subsequent acetylation is a comparatively straightforward esterification.

The chosen pathway emphasizes stereocontrol, yield, and procedural reliability, making it suitable for both academic research and process development environments.

Caption: Overall workflow for the synthesis of this compound.

Part I: Stereoselective syn-Dihydroxylation of Cyclohexene

The cornerstone of this synthesis is the formation of cis-1,2-cyclohexanediol. Achieving the cis configuration requires a syn-dihydroxylation reaction, where both hydroxyl groups are added to the same side of the double bond. While several methods exist, the catalytic osmylation of alkenes remains the most reliable and highly stereospecific approach.[2]

The Premier Method: Osmium Tetroxide-Catalyzed Dihydroxylation

Osmium tetroxide (OsO₄) is unparalleled in its ability to effect a clean and quantitative syn-dihydroxylation of alkenes.[2]

Causality of Stereoselectivity (The "Why"): The high degree of stereocontrol is a direct consequence of the reaction mechanism. OsO₄ undergoes a concerted [3+2] cycloaddition reaction with the alkene's π-system.[3][4] This forms a cyclic osmate ester intermediate where the five-membered ring structure locks the two oxygen atoms onto the same face of the cyclohexane ring. Subsequent hydrolysis of this intermediate cleaves the Os-O bonds, liberating the cis-diol and a reduced osmium species.[3]

Caption: Mechanistic pathway of OsO₄-mediated syn-dihydroxylation.

Trustworthiness through Catalysis: Osmium tetroxide is both highly toxic and expensive, making its use in stoichiometric amounts impractical and hazardous.[5] The development of a catalytic cycle, known as the Upjohn dihydroxylation, was a pivotal advancement. In this process, a co-oxidant is used to regenerate the active Os(VIII) species from the reduced form generated after hydrolysis. N-methylmorpholine N-oxide (NMO) is a widely used and effective co-oxidant for this purpose.[4] This catalytic approach minimizes waste and exposure to the toxic reagent while maintaining high efficiency.

Alternative Methodologies

While OsO₄ is superior, it is prudent to be aware of other methods, such as the Woodward modification of the Prévost reaction.

| Feature | OsO₄ / NMO Dihydroxylation | Woodward Dihydroxylation |

| Stereochemistry | syn -diol (cis) [2] | syn -diol (cis) [6][7] |

| Mechanism | Concerted [3+2] cycloaddition[3][4] | Interception of an acetoxonium ion by water[6][7] |

| Reagents | Catalytic OsO₄, Stoichiometric NMO[5] | Iodine, Silver Acetate, wet Acetic Acid[6][8] |

| Toxicity | High (OsO₄ is volatile and toxic)[5] | Moderate (Silver salts) |

| Cost | High (OsO₄), but used catalytically | High (Stoichiometric silver salts)[9] |

| Typical Yield | >90%[5] | Generally lower and more variable |

The Woodward reaction provides the desired cis-diol, in contrast to the anhydrous Prévost reaction which yields the trans-diol.[9][10][11] However, the need for stoichiometric amounts of expensive and light-sensitive silver salts, along with the generation of significant waste, renders the catalytic OsO₄ method more practical and efficient for this specific transformation.[9]

Detailed Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol

This protocol is adapted from the well-established procedure by Van Rheenen, et al.[5]

Materials & Reagents:

-

Cyclohexene (distilled, 10.1 mL, 100 mmol)

-

N-methylmorpholine-N-oxide (NMO) (monohydrate, 18.2 g, 155 mmol)

-

Osmium tetroxide (4% solution in t-butanol, 80 mg OsO₄)

-

Acetone (20 mL)

-

Water (50 mL)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Magnesium silicate (Magnesol)

-

Ethyl Acetate (EtOAc)

-

Sodium Chloride (NaCl)

-

1 N Sulfuric Acid (H₂SO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine N-methylmorpholine-N-oxide (18.2 g), water (50 mL), and acetone (20 mL). Stir until the solids dissolve.

-

Addition of Catalyst: To the stirred solution, add the osmium tetroxide solution (80 mg in t-butanol). The solution will typically turn a dark brown or green color.

-

Addition of Substrate: Add distilled cyclohexene (10.1 mL) to the reaction mixture. The reaction is mildly exothermic; maintain the temperature at ambient room temperature, using a water bath for cooling if necessary.

-

Reaction Monitoring: Stir the mixture overnight at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by TLC (staining with potassium permanganate).

-

Workup - Quenching: To quench the reaction and decompose the osmate ester, add a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL). Stir vigorously for 30 minutes.

-

Filtration: Filter the mixture through a pad of Celite or diatomaceous earth to remove the magnesium silicate and precipitated osmium salts. Wash the filter cake with ethyl acetate.

-

Extraction: Neutralize the filtrate to pH 7 with 1 N H₂SO₄. Reduce the volume of acetone under vacuum. Adjust the aqueous solution to pH 2 with further addition of 1 N H₂SO₄.

-

Isolation: Saturate the aqueous phase with NaCl to reduce the solubility of the diol. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crystalline solid is cis-1,2-cyclohexanediol. A high yield of >90% can be expected.[5] Recrystallization from diethyl ether can further purify the product.[5]

Safety Precaution: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage, including blindness.[5] It must be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Part II: Diacetylation of cis-1,2-Cyclohexanediol

The second stage of the synthesis involves the conversion of the two hydroxyl groups of the diol into acetate esters. This is a standard esterification reaction, for which acetic anhydride is an ideal reagent due to its high reactivity.

The Standard Method: Acetic Anhydride and Pyridine

This classic combination provides a reliable and high-yielding route to the diacetate product.

Causality of Catalysis (The "Why"): While acetic anhydride can acylate alcohols on its own, the reaction is often slow. Pyridine serves a dual purpose that significantly accelerates the reaction:[12]

-

Nucleophilic Catalyst: Pyridine attacks the electrophilic carbonyl carbon of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself.

-

Base: Pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.

Caption: Pyridine's role in activating acetic anhydride for efficient acylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on standard laboratory procedures for alcohol acetylation.[13]

Materials & Reagents:

-

cis-1,2-Cyclohexanediol (1.0 eq)

-

Pyridine (dry, sufficient to act as solvent, e.g., 5-10 mL per gram of diol)

-

Acetic Anhydride (Ac₂O) (2.5 eq to ensure di-acetylation)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

Procedure:

-

Reaction Setup: Dissolve the cis-1,2-cyclohexanediol (1.0 eq) in dry pyridine in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition of Reagent: Add acetic anhydride (2.5 eq) dropwise to the cooled solution with stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until the starting material is completely consumed, as monitored by TLC. This may take several hours.

-

Workup - Quenching: Quench the reaction by the slow addition of methanol or water to consume any excess acetic anhydride.

-

Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure. This is crucial as pyridine has a high boiling point.[14]

-

Extraction: Dilute the residue with dichloromethane or ethyl acetate (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove residual pyridine, water (20 mL), saturated aq. NaHCO₃ (20 mL) to remove acetic acid, and finally brine (20 mL).[13]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by flash column chromatography on silica gel if necessary.

Conclusion and Outlook

The synthesis of this compound from cyclohexene is a well-established and highly instructive process that highlights key principles of modern organic synthesis, particularly stereocontrol. The two-step sequence, beginning with a catalytic OsO₄-mediated syn-dihydroxylation followed by a pyridine-catalyzed diacetylation, represents an efficient, high-yielding, and reliable pathway. By understanding the mechanistic rationale behind each step—from the concerted cycloaddition ensuring cis-stereochemistry to the nucleophilic catalysis enabling efficient esterification—researchers are empowered to apply these foundational reactions to more complex molecular targets. Final product characterization would typically involve NMR spectroscopy to confirm the cis relationship of the acetate groups and the overall structure, alongside IR spectroscopy to verify the appearance of the ester carbonyl stretch.

References

-

Chemistry Notes. (2023). Prevost reaction: Easy Mechanism, examples, application. [Link]

-

Organic Chemistry Portal. Prevost Reaction. [Link]

-

ACS Catalysis. (2025). Electro-Assisted Cyclohexene Selective Oxidation to Cyclohexanediol under Ambient Conditions. [Link]

- Van Rheenen, V., Kelly, R. C., & Cha, D. Y. (1976). Tetrahedron Lett., 17, 1973-1976. As referenced in an experimental procedure document.

-

Wikipedia. Prévost reaction. [Link]

-

Vedantu. Woodward Reaction: Mechanism, Steps, Applications & Tips. [Link]

-

Chemistry Notes. (2023). Woodward Hydroxylation: Easy Mechanism, examples. [Link]

-

RSC Publishing. (1999). Concerning kinetic resolution by the Sharpless asymmetric dihydroxylation reaction. [Link]

-

Organic Chemistry Portal. Woodward Reaction. [Link]

-

University of Southampton ePrints. Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

- Durgapur Government College. Module 5 Stereochemical aspects of Prevost and Woodward Hydroxylation, Hydroxylation by OsO4 followed by reductive cleavage.

-

Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

-

ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]

-

YouTube. (2025). Prevost Reaction. [Link]

-

YouTube. (2023). Woodward and prevost Reagent ,Hydroxylation of Alkenes/ olefins. [Link]

-

OpenOChem Learn. Sharpless asymmetric dihydroxylation. [Link]

-

Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]

-

Organic Chemistry Portal. Ester synthesis by acylation. [Link]

-

MDPI. (2010). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]

-

ResearchGate. (2010). H-Bonding Activation in Highly Regioselective Acetylation of Diols. [Link]

-

ResearchGate. (2025). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. [Link]

-

ResearchGate. Conversion of cyclohexene and selectivity of 1,2-cyclohexanediol in time with Ti-Beta-3 % as catalyst. [Link]

-

oc-praktikum.de. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. [Link]

-

Taylor & Francis Online. (2021). Recent Advancements in the Development of Osmium Catalysts for Various Oxidation Reactions: A New Era?. [Link]

-

wjyy.org.cn. (2011). Catalytic Oxidation of Cyclohexene to Trans-1,2-cyclohexanediol by H2O2 with the Presence of Ionic Liquids. [Link]

-

Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

-

Organic Syntheses. STEREOSELECTIVE HYDROXYLATION WITH THALLIUM(I) ACETATE AND IODINE: trans- AND cis-1,2-CYCLOHEXANEDIOLS. [Link]

- Google Patents.

-

Quora. (2020). How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?. [Link]

- Google Patents.

-

PubChem. 1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058. [Link]

-

PubChem. This compound | C10H16O4 | CID 5325689. [Link]

-

PubMed. Alkane oxidation by osmium tetroxide. [Link]

-

LookChem. Synthesis of cis-1,2-Cyclohexanediol. [Link]

-

ResearchGate. Catalytic Osmium Tetroxide Oxidation of Olefins: cis -1,2-Cyclohexanediol. [Link]

- Google Patents.

-

PubChem. 1,2-Cyclohexanediol diacetate, trans- | C10H16O4 | CID 137196. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Woodward Reaction [organic-chemistry.org]

- 8. Woodward Reaction: Mechanism, Steps, Applications & Tips [vedantu.com]

- 9. Prevost Reaction [organic-chemistry.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Prévost reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of cis-1,2-Cyclohexanediol Diacetate

Introduction

Cis-1,2-Cyclohexanediol diacetate is a diester of significant interest in various fields of chemical research and development. As a derivative of cyclohexanediol, its stereochemistry and the presence of two acetate functional groups impart unique physical and chemical properties that make it a valuable intermediate in organic synthesis.[1] Its applications are found in the production of pharmaceuticals, fragrances, and polymers where precise molecular architecture is paramount.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic signature, and practical protocols for its synthesis and analysis.

Chemical Identity and Molecular Structure

The defining feature of this compound is the spatial arrangement of the two acetate groups on the same side of the cyclohexane ring. This cis configuration influences the molecule's polarity, boiling point, and reactivity compared to its trans isomer.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1759-71-3 | [2] |

| Molecular Formula | C₁₀H₁₆O₄ | [1][3][4][5] |

| Molecular Weight | 200.23 g/mol | [3][4][5] |

| IUPAC Name | [(1R,2S)-2-acetyloxycyclohexyl] acetate | [4] |

| Synonyms | cis-Diacetoxycyclohexane, cis-1,2-diacetoxy-cyclohexane | [2][4] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, application, and purification. This compound is a colorless liquid at standard temperature and pressure, possessing a mild odor.[2] Its physical properties are summarized below.

Table 2: Core Physical Properties

| Property | Value | Conditions | Source(s) |

| Physical State | Colorless Liquid | 25 °C, 1 atm | [2] |

| Boiling Point | 249.7 °C | 760 mmHg | [2] |

| 124 °C | 18 Torr | [5] | |

| Density | ~1.09 g/cm³ | Predicted | [5] |

| Vapor Pressure | 0.0226 mmHg | 25 °C | [2] |

| Water Solubility | Sparingly soluble | Standard | [2] |

| Organic Solvent Solubility | Soluble in methanol, chloroform | Standard | [1] |

| Refractive Index | 1.457 | 20 °C | [2] |

In-Depth Analysis:

-

Boiling Point: The significant difference in boiling point at atmospheric pressure versus under vacuum is a key consideration for purification.[2][5] Distillation at reduced pressure (e.g., 18 Torr) is the preferred method to avoid thermal decomposition that might occur at the higher atmospheric boiling point.

-

Solubility: Its solubility in common organic solvents and limited solubility in water is characteristic of a moderately polar ester.[1][2] This property dictates the choice of solvent systems for reactions and chromatographic purification. For instance, in a reaction work-up, an aqueous wash can be used to remove water-soluble impurities.

-

Melting Point Discrepancy: Some sources report a melting point of 97-99 °C for this compound.[1] This is inconsistent with its description as a liquid and is nearly identical to the melting point of its precursor, cis-1,2-cyclohexanediol. It is highly probable that this reported value is erroneous and refers to the parent diol. The diacetate is a liquid at room temperature.

Spectroscopic Characterization Workflow

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. A typical workflow involves NMR for structural elucidation, IR for functional group identification, and GC-MS for purity assessment and mass verification.

Caption: Workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two methine protons (CH-OAc) on the cyclohexane ring will appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the acetate groups. The eight methylene protons of the cyclohexane ring will appear as complex multiplets in the aliphatic region. A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups of the acetates, will be prominent.

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon of the ester group around 170 ppm. The methine carbons attached to the oxygen will appear in the 70-80 ppm range. The methyl carbons of the acetate groups will produce a signal around 21 ppm, and the methylene carbons of the cyclohexane ring will be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides a quick and reliable method for identifying the key functional groups.

-

Strong C=O Stretch: A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in the saturated ester.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretching of the ester linkage.

-

C-H Stretch: Bands just below 3000 cm⁻¹ will be present, corresponding to the sp³ C-H bonds of the cyclohexane ring and methyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing purity and confirming the molecular weight.

-

Gas Chromatography (GC): A single sharp peak in the chromatogram is indicative of a pure compound. The retention time is a characteristic property under specific GC conditions.[6][7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 200, confirming the molecular weight. Common fragmentation patterns for acetate esters include the loss of an acetyl group (M-43) and acetic acid (M-60).

Synthesis Protocol: Acetylation of cis-1,2-Cyclohexanediol

This protocol details a standard laboratory procedure for synthesizing the title compound. The causality behind the choice of reagents is critical: acetic anhydride is the acetylating agent, and pyridine acts as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Caption: Step-by-step workflow for the synthesis of the target molecule.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve cis-1,2-cyclohexanediol (1.0 eq) in pyridine (3.0 eq). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the excess pyridine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. The acid wash removes residual pyridine, while the bicarbonate wash removes acetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the pure this compound as a colorless liquid.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Safety: this compound may cause skin and eye irritation. Ingestion or inhalation should be avoided.[2] It is recommended to handle the compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Stability: The compound is considered stable under normal storage conditions.[2] However, hydrolysis of the ester groups can occur in the presence of strong acids or bases, or over prolonged exposure to moisture.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical properties that govern its application and analysis. Its liquid state, solubility profile, and characteristic boiling points are fundamental data for any researcher employing this compound. The spectroscopic signatures outlined provide a robust framework for its identification and quality control. By understanding these core properties and employing the validated protocols described herein, scientists can confidently utilize this versatile molecule in their research and development endeavors.

References

-

PubChem. "this compound | C10H16O4 | CID 5325689". Available at: [Link]

-

PubChem. "1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058". Available at: [Link]

-

Scribd. "Solved Gate Papers PDF | PDF | Coordination Complex | Gases". Available at: [Link]

-

National Center for Biotechnology Information. "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis". PMC. Available at: [Link]

-

Repositori Obert UdL. "Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis". Available at: [Link]

-

ANPDB. "this compound". Available at: [Link]

-

ResearchGate. "Application of Gas-Liquid Microextraction (GLME)/GC-MS for Flavour and Fragrance in Ice Cream Detection and Composition Analysis". Available at: [Link]

-

ResearchGate. "Chiral GC analysis of the cis-1,2-cyclohexanediol acetates". Available at: [Link]

Sources

- 1. Buy this compound | 1759-71-3 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C10H16O4 | CID 5325689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound , 0.99 , 1759-71-3 - CookeChem [cookechem.com]

- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Foreword: A Senior Application Scientist's Perspective on Solubility

An In-depth Technical Guide to the Solubility of cis-1,2-Cyclohexanediol Diacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solubility of a compound is not merely a data point; it is a critical determinant of a molecule's journey from a laboratory curiosity to a life-changing therapeutic. Understanding the solubility of a substance like this compound—a key intermediate in various chemical syntheses—is paramount for process optimization, formulation development, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to provide not just the "what" but the "why" and "how" of solubility determination, reflecting the practical and theoretical considerations we encounter daily in the field.

Unveiling the Solute: Physicochemical Profile of this compound

Before delving into its interaction with solvents, a thorough understanding of the solute itself is essential. The structure and properties of this compound (CAS No: 1759-71-3) provide the foundational clues to its solubility behavior.

This compound, with the chemical formula C₁₀H₁₆O₄, is a diacetate ester of cis-1,2-Cyclohexanediol.[3][4] Its structure consists of a non-polar cyclohexane ring and two polar acetate groups. This combination of a hydrophobic hydrocarbon backbone and ester functionalities imparts a moderate polarity to the molecule.

Key Physicochemical Properties:

| Property | Value | Significance for Solubility |

| Molecular Weight | ~200.23 g/mol [5] | Influences the energy required to overcome the crystal lattice energy. |

| LogP (Octanol-Water Partition Coefficient) | ~1.3 - 1.56[3][4][5] | Indicates a greater affinity for organic (lipophilic) phases over aqueous phases. |

| Polar Surface Area (PSA) | 52.6 Ų[3][4][5] | The presence of two ester groups provides sites for polar interactions. |

| Hydrogen Bond Acceptors | 4[3][4] | The carbonyl oxygens of the acetate groups can accept hydrogen bonds from protic solvents. |

| Physical State | Colorless liquid or solid with a low melting point[3] | Affects the dissolution kinetics. |

The LogP value, in particular, is a strong indicator that this compound will be sparingly soluble in water and readily soluble in many organic solvents.[3][4]

The Principle of "Like Dissolves Like": A Deeper Dive

The adage "like dissolves like" is a cornerstone of solubility prediction.[6] This principle is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Solvent Polarity and its Influence:

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptors, it is expected to be soluble in these solvents.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms. The dipole-dipole interactions between these solvents and the ester groups of the solute will promote solubility.

-

Non-polar Solvents: Hydrocarbons like heptane and toluene lack significant polarity. While the cyclohexane ring of the solute has non-polar character, the polar acetate groups will limit its solubility in highly non-polar solvents.

Based on these principles, we can predict the following general solubility trend for this compound:

High Solubility: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Chloroform[7] Moderate Solubility: Toluene Low Solubility: Heptane, Hexane Sparingly Soluble: Water[3][4]

A Framework for Solvent Selection in Pharmaceutical Development

Choosing a solvent in a regulated environment like pharmaceuticals extends beyond mere solubility.[1][2] The ideal solvent must also satisfy stringent safety, environmental, and regulatory criteria.[2] Solvent selection guides, such as those developed by the American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable (ACS GCIPR), provide a framework for making these critical decisions.[8]

Key Considerations for Solvent Selection:

-

Safety: Flammability, toxicity, and potential for peroxide formation are critical safety concerns.[3]

-

Environmental Impact: The environmental fate of the solvent, including its biodegradability and potential for air and water pollution, must be considered.

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict limits on residual solvents in the final drug product.[2]

-

Process Efficiency: The solvent's boiling point and volatility are important for ease of removal during downstream processing.[2]

The following diagram illustrates the logical flow for selecting an appropriate solvent in a pharmaceutical context:

Caption: A logical workflow for solvent selection in pharmaceutical development.

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, the shake-flask method is the universally recognized "gold standard".[9] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Method

Caption: A step-by-step workflow for the shake-flask solubility determination method.

Causality Behind Experimental Choices:

-

Excess Solid: The addition of an excess of the solid compound ensures that the solution becomes saturated, which is a prerequisite for determining the equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Extended Agitation: Sufficient agitation time is necessary to ensure that the system has reached a true thermodynamic equilibrium.

-

Filtration: The filtration step is critical to separate the saturated solution from the undissolved solid, ensuring that only the dissolved compound is quantified.

Data Summary and Interpretation

Table of Solvent Properties and Predicted Solubility of this compound:

| Solvent | Polarity Class | Dielectric Constant (20°C) | Boiling Point (°C) | Predicted Solubility |

| Heptane | Non-polar | 1.92 | 98 | Low |

| Toluene | Non-polar | 2.38 | 111 | Moderate |

| Ethyl Acetate | Polar aprotic | 6.02 | 77 | High |

| Acetone | Polar aprotic | 20.7 | 56 | High |

| Isopropanol | Polar protic | 18.3 | 82 | High |

| Ethanol | Polar protic | 24.6 | 78 | High |

| Methanol | Polar protic | 32.7 | 65 | High |

| Water | Polar protic | 80.1 | 100 | Sparingly Soluble |

Data for solvent properties are compiled from various chemical data sources.[10][11][12]

Conclusion: A Holistic Approach to Solubility

The solubility of this compound in organic solvents is a multifaceted topic that requires a blend of theoretical understanding and empirical determination. While its chemical structure strongly suggests high solubility in a range of polar protic and aprotic organic solvents, and low solubility in water and non-polar hydrocarbons, precise quantitative data must be generated through rigorous experimental methods like the shake-flask protocol. For professionals in drug development, the selection of an appropriate solvent system transcends simple dissolution and must encompass a holistic evaluation of safety, environmental, and regulatory factors. This guide provides the foundational principles and practical methodologies to navigate these complexities with scientific integrity.

References

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. Available at: [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]

-

American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Available at: [Link]

-

University of York. Solvent Selection Guide. Available at: [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

Organic Chemistry Data. (2020). Common Organic Solvents: Table of Properties. Available at: [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Available at: [Link]

-

Scribd. Shake Flask Method. Available at: [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

Taylor & Francis Online. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

-

ResearchGate. Measurement and correlation of solubilities of 1,2-cyclohexanediol. Available at: [Link]

-

NIST. 1,2-Cyclohexanediol diacetate, trans-. Available at: [Link]

-

ResearchGate. Solubility of trans-1,2-cyclohexanediol in some solvents. Available at: [Link]

-

Chemsrc. 1,2-cis-cyclohexanediol | CAS#:1792-81-0. Available at: [Link]

-

PubChem. 1,2-Cyclohexanediol, diacetate, cis-. Available at: [Link]

-

PubChem. 1,2-Cyclohexanediol diacetate, trans-. Available at: [Link]

-

Cheméo. Chemical Properties of cis-1,2-Cyclohexanediol (CAS 1792-81-0). Available at: [Link]

-

Cheméo. Chemical Properties of 1,2-Cyclohexanediol, trans- (CAS 1460-57-7). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 4. Page loading... [guidechem.com]

- 5. 1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. acs.org [acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 12. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to cis-1,2-Cyclohexanediol Diacetate: Synthesis, Characterization, and Historical Context

This guide provides a comprehensive technical overview of cis-1,2-cyclohexanediol diacetate, a molecule of interest to researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its discovery and historical significance, detail its synthesis and characterization, and provide field-proven insights into the experimental methodologies.

Introduction and Significance

This compound, with the chemical formula C₁₀H₁₆O₄, is a diester of cis-1,2-cyclohexanediol.[1][2] Its structure consists of a cyclohexane ring with two acetate groups oriented on the same side of the ring. This seemingly simple molecule holds significance in several areas of chemistry. Historically, the diacetate functionality has been a cornerstone in the use of protecting groups in organic synthesis, a concept crucial for the construction of complex molecules.[3][4][5] In contemporary applications, it serves as a valuable intermediate in the synthesis of pharmaceuticals and fragrances, and as a component in polymer production.[6] Understanding its synthesis and properties is therefore of practical importance.

Historical Perspective: The Emergence of Vicinal Diol Protection

The story of this compound is intrinsically linked to the broader history of organic synthesis and the development of protecting group strategies. In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to allow a chemical transformation to occur selectively at another site.[3] Acetates were among the early and widely adopted protecting groups for hydroxyl moieties due to their ease of installation and subsequent removal.

The specific utility of protecting vicinal diols (1,2-diols) became particularly evident in carbohydrate chemistry.[5] The ability to selectively protect two adjacent hydroxyl groups, as in the case of this compound, allows for the controlled manipulation of other hydroxyl groups within a polyol system. While a definitive first synthesis of this compound is not readily found in seminal literature, its preparation relies on two well-established and historically significant reactions: the cis-dihydroxylation of alkenes and the esterification of alcohols. The development of reliable methods for cis-dihydroxylation, particularly the use of osmium tetroxide, was a major advancement in stereoselective synthesis and paved the way for the preparation of the precursor, cis-1,2-cyclohexanediol.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the stereoselective dihydroxylation of cyclohexene, followed by the acetylation of the resulting diol.

Step 1: cis-Dihydroxylation of Cyclohexene to cis-1,2-Cyclohexanediol

The key to obtaining the cis-diacetate is the stereospecific formation of the cis-diol. The most reliable and historically significant method for this transformation is the osmium tetroxide-catalyzed cis-dihydroxylation of cyclohexene.[7][8]

Reaction Mechanism:

The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the double bond of cyclohexene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species. A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used in catalytic amounts of OsO₄ to reoxidize the osmium species, allowing the catalytic cycle to continue.

Caption: Synthesis of cis-1,2-Cyclohexanediol from Cyclohexene.

Experimental Protocol:

-

Materials: Cyclohexene, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol), acetone, water, magnesium silicate, sodium hydrosulfite, ethyl acetate, n-butanol.

-

Procedure:

-

To a stirred mixture of NMO in water and acetone, add a catalytic amount of osmium tetroxide solution.

-

Add distilled cyclohexene to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Stir the mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen).

-

Quench the reaction by adding a slurry of sodium hydrosulfite and magnesium silicate in water.

-

Filter the mixture and neutralize the filtrate to pH 7 with a suitable acid (e.g., 1N H₂SO₄).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate. The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted to maximize yield.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄), and evaporate the solvent to yield the crude cis-1,2-cyclohexanediol.

-

Recrystallize the solid from a suitable solvent system (e.g., ether) to obtain the pure product.

-

Step 2: Acetylation of cis-1,2-Cyclohexanediol